N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide
Description
N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core linked to an acetamide group substituted with a 2-fluoro-4-methylphenyl moiety. The triazole ring is further functionalized with a 4-fluorobenzyl group at the 3-position. This structural architecture is designed to optimize interactions with biological targets, such as kinase receptors, through hydrogen bonding and hydrophobic effects conferred by the fluorine and methyl substituents .
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-11-2-7-15(14(20)8-11)21-18(25)10-17-22-16(23-24-17)9-12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJAQLMQDYYLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=NNC(=N2)CC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves the reaction of 2-fluoro-4-methylaniline with 4-fluorobenzyl bromide in the presence of a base, followed by cyclization with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in meth
Biological Activity
N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The presence of fluorine atoms in its structure may enhance its lipophilicity and biological potency.
Anticancer Activity
Recent studies have demonstrated that compounds with triazole moieties exhibit significant anticancer properties. For instance, a related triazole derivative displayed an IC50 value of 49.85 µM against tumor cells, indicating its potential as an antitumor agent .
Table 1: Summary of Anticancer Activity
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Triazole Derivative A | 49.85 | A549 (Lung) |
| Triazole Derivative B | 4.2 | A375 (Melanoma) |
| Triazole Derivative C | 0.98 | MCF-7 (Breast) |
The mechanisms by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. For example, compounds in similar categories have been shown to cause cell cycle arrest at the S phase and induce autophagy without triggering apoptosis .
Structure-Activity Relationships (SAR)
The structure of triazole compounds significantly influences their biological activity. Modifications at specific positions on the phenyl rings can enhance potency. For instance, the introduction of electron-donating groups has been correlated with increased cytotoxicity against various cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-donating group at position 4 | Increased cytotoxicity |
| Presence of fluorine substituent | Enhanced lipophilicity |
Case Studies
- Study on Antitumor Activity : A study conducted by Xia et al. evaluated a series of pyrazole derivatives for their anticancer properties. The findings indicated that the incorporation of a triazole ring significantly improved the anticancer efficacy against multiple cancer cell lines .
- Inhibition Studies : Another research highlighted the role of triazole compounds in inhibiting specific enzymes associated with cancer progression. The inhibition correlated with reduced tumor growth in xenograft models .
Comparison with Similar Compounds
Table 1: Acetamide Substituent Variations
| Compound ID | Substituent on Acetamide | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 2-fluoro-4-methylphenyl | 342.35* | Balanced hydrophobicity, H-bonding |
| P496-2042 | 2-chlorophenyl | 344.77 | Increased lipophilicity |
| P496-2049 | 4-fluoro-2-methylphenyl | 342.35 | Enhanced steric selectivity |
Triazole Core Modifications
Hydrazinecarbonyl Derivatives
Compounds like N-{4-[1-(4-fluorophenyl)-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide (9a) incorporate a hydrazinecarbonyl group at the triazole’s 3-position. This polar group enhances water solubility but may reduce membrane permeability compared to the target compound’s 4-fluorobenzyl group. Such derivatives exhibit potent VEGFR-2 inhibition (IC₅₀ < 1 µM) due to additional hydrogen-bonding interactions .
Table 2: Triazole Core Modifications
| Compound | Triazole Substituent | Biological Activity (IC₅₀) | Synthesis Yield (%) |
|---|---|---|---|
| Target Compound | 4-fluorobenzyl | Under investigation | N/A |
| 9a | 4-fluorophenyl, hydrazinecarbonyl | VEGFR-2 inhibition (<1 µM) | 38.9–72.7 |
Sulfanyl and Heterocyclic Derivatives
- 2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide : Features sulfanyl linkages and a trifluoromethyl group, increasing metabolic stability and electron-withdrawing effects. However, the bulky substituents may limit bioavailability .
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Incorporates a pyridinyl group, enhancing π-π stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
